molecular formula C21H23NO5 B12160579 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

Cat. No.: B12160579
M. Wt: 369.4 g/mol
InChI Key: GGOVDAMAXPTSJO-UHFFFAOYSA-N
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Description

The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione is a complex organic molecule characterized by its unique structure, which includes a pyrrolidine-2,3-dione core, a hydroxy-substituted furan ring, and various alkyl and aryl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor and an amine.

    Introduction of the Hydroxy(5-methylfuran-2-yl)methylidene Group: This step often involves a condensation reaction between the pyrrolidine-2,3-dione core and a hydroxy-substituted furan aldehyde under basic conditions.

    Attachment of the 3-methoxypropyl and 4-methylphenyl Groups: These groups can be introduced via alkylation and arylation reactions, respectively, using appropriate alkyl halides and aryl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a furanone derivative, while reduction of the carbonyl groups could produce a diol.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical reactions allows for the creation of derivatives with enhanced biological activity.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione: Similar structure but lacks the 4-methyl group on the phenyl ring.

    (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-chlorophenyl)pyrrolidine-2,3-dione: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The uniqueness of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H23NO5/c1-13-5-8-15(9-6-13)18-17(19(23)16-10-7-14(2)27-16)20(24)21(25)22(18)11-4-12-26-3/h5-10,18,24H,4,11-12H2,1-3H3

InChI Key

GGOVDAMAXPTSJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=C(O3)C

Origin of Product

United States

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